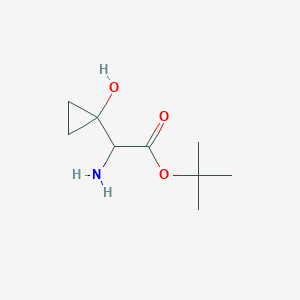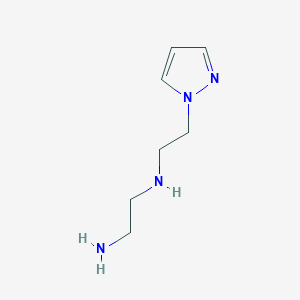
(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is a compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups, as well as a carbamimidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-methylpyrimidine, which is then subjected to further reactions to introduce the methyl and carbamimidothioate groups. The key steps in the synthesis include:
Ring Closure and Aromatization: Starting from acyclic precursors, the pyrimidine ring is formed through cyclization reactions.
S-methylation: Introduction of the methyl group via methylation reactions.
Formation of Guanidines: Reaction with suitable amines to form the carbamimidothioate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interfering with DNA/RNA Synthesis: Affecting the synthesis and function of nucleic acids, leading to antimicrobial or antiplasmodial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5-aminomethyl-2-methylpyrimidine: Shares a similar pyrimidine core but differs in the functional groups attached.
2-amino-4-methylpyrimidine: Another aminopyrimidine derivative with different substituents.
Uniqueness
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13N5S |
|---|---|
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C8H13N5S/c1-5-12-3-6(7(9)13-5)4-14-8(10)11-2/h3H,4H2,1-2H3,(H2,10,11)(H2,9,12,13) |
InChI-Schlüssel |
NRHPKRHFCANZPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)CSC(=NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)











